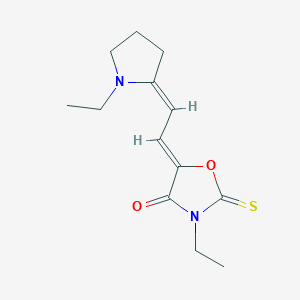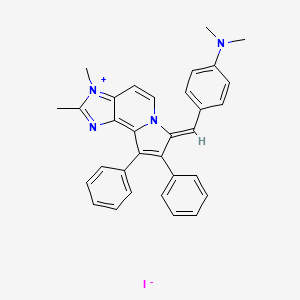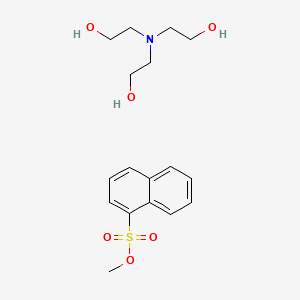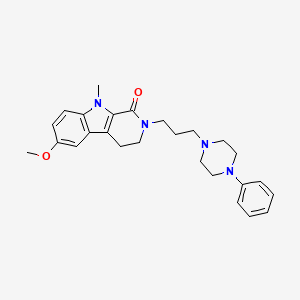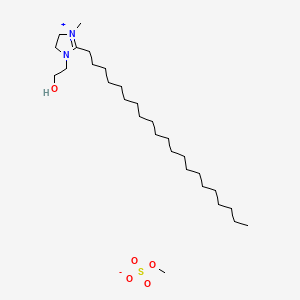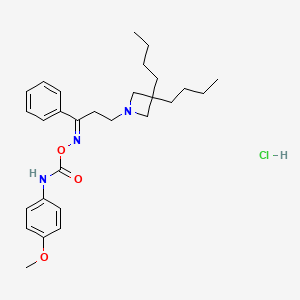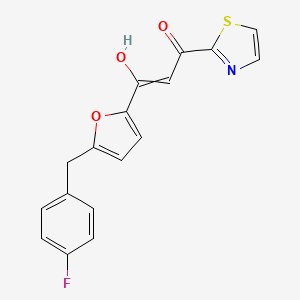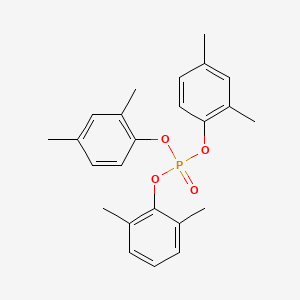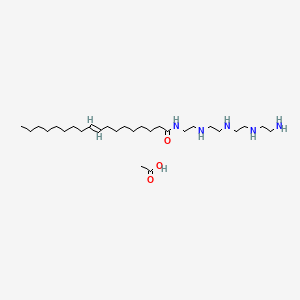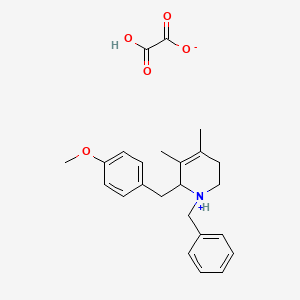
Einecs 302-269-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid typically involves the reaction of malonic acid derivatives with nitrophenyl compounds under specific conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. The reaction conditions may include controlled temperatures, pH levels, and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid include:
Cyclohexyl bromide: (Einecs 203-622-2)
4-Bromoacetanilide: (Einecs 203-154-9)
Phenyl benzoate: (Einecs 202-293-2)
N,N,N-triphenylamine: (Einecs 210-035-5) Compared to these compounds, 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid is unique due to its specific structural features and reactivity.
Propiedades
Número CAS |
61273-95-8 |
|---|---|
Fórmula molecular |
C24H29NO5 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-benzyl-6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridin-1-ium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
VCMIRIQOAQFPDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C([NH+](CC1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




